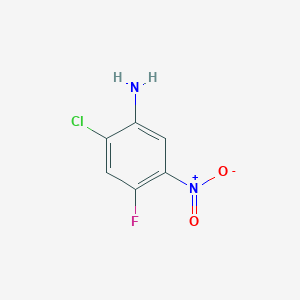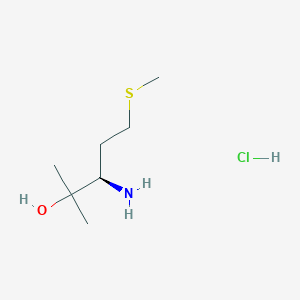
(3R)-3-amino-2-methyl-5-(methylsulfanyl)pentan-2-ol hydrochloride
概要
説明
This compound is a type of organic compound known as an amino alcohol, which contains both an amino (-NH2) and alcohol (-OH) functional group . Amino alcohols are used in a variety of applications, including the synthesis of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The compound contains an amino group (-NH2), a hydroxyl group (-OH), and a methylsulfanyl group (-SCH3). The presence of multiple functional groups suggests that it could exist as different stereoisomers . The (3R) prefix indicates that it is one specific stereoisomer .Chemical Reactions Analysis
Amino alcohols can undergo a variety of chemical reactions, including reactions with acids and bases, oxidation and reduction reactions, and various substitution and elimination reactions . The specific reactions would depend on the conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of polar functional groups like -OH and -NH2 would likely make it soluble in polar solvents .科学的研究の応用
Synthesis and Characterization of Bioactive Compounds
Researchers have synthesized and characterized various compounds, including amino acetate functionalized Schiff base organotin(IV) complexes with potential as anticancer drugs. These complexes have been tested against several human tumor cell lines, demonstrating significant cytotoxicity compared to conventional drugs like doxorubicin and cisplatin (Basu Baul et al., 2009). Similarly, the study of amino methylation reactions and the structural analysis of resulting compounds have implications for the development of antimicrobial additives to lubricants and antiseptics (Dzhafarov et al., 2010).
Development of Synthetic Pathways
Innovative synthetic pathways have been explored, such as one-pot synthesis techniques that yield new compounds with pronounced analgesic efficiency. These methods integrate steps like dehydration and hydrogenation in a single process, optimizing the synthesis of opioidic compounds (Wissler et al., 2007). Additionally, the reduction of compounds to produce nitrogen- and oxygen-containing heterocycles reveals potential applications in antihyperglycemic and histone deacetylase inhibition (Спектр Ямр, 2019).
Chemical Properties and Reactions
Investigations into the chemical properties and reactions of specific compounds contribute to the broader understanding of their potential applications. For instance, studies on the condensation reactions and the identification of novel compounds in the context of wine chemistry offer insights into flavor compounds and their synthesis pathways (Wang et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3R)-3-amino-2-methyl-5-methylsulfanylpentan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NOS.ClH/c1-7(2,9)6(8)4-5-10-3;/h6,9H,4-5,8H2,1-3H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXVETFSOHYWIP-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CCSC)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](CCSC)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1408229-31-1 | |
| Record name | 2-Pentanol, 3-amino-2-methyl-5-(methylthio)-, hydrochloride (1:1), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408229-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3047431.png)
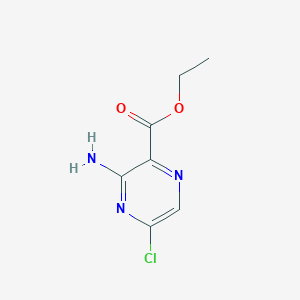
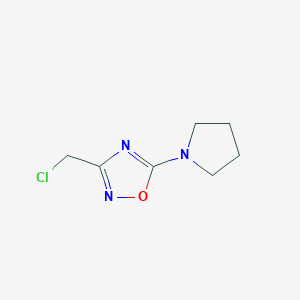
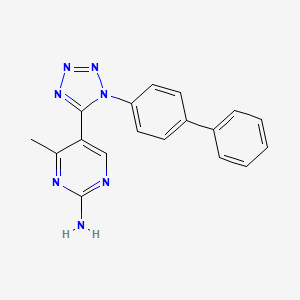
![2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride](/img/structure/B3047436.png)
![methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B3047438.png)

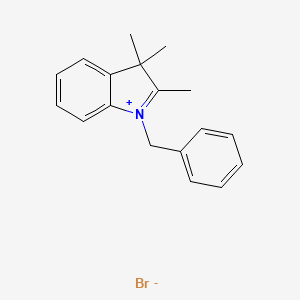
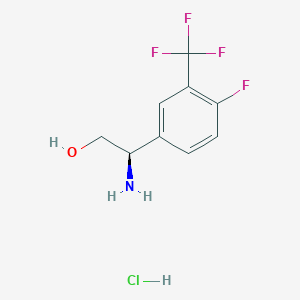
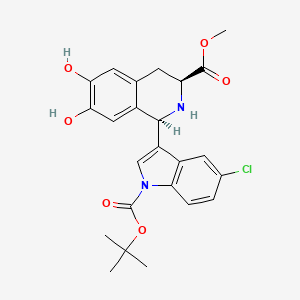
![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B3047446.png)
